molecular formula C16H9F2NO3S B2940876 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 1164459-32-8

5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B2940876
CAS No.: 1164459-32-8
M. Wt: 333.31
InChI Key: PSOBQTLPAISQGD-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazolane-2,4-dione core with a difluorophenoxyphenyl substituent, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves the reaction of 3,4-difluorophenol with 2-bromobenzaldehyde to form the intermediate 2-(3,4-difluorophenoxy)benzaldehyde. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted aromatic compounds.

Scientific Research Applications

5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
  • 3,5-Difluoroacetophenone
  • 5-[(E)-(2,4-difluorophenyl)methylidene]-1,3-thiazolane-2,4-dione

Uniqueness

5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is unique due to its specific substitution pattern and the presence of both difluorophenoxy and thiazolane-2,4-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(5E)-5-[[2-(3,4-difluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO3S/c17-11-6-5-10(8-12(11)18)22-13-4-2-1-3-9(13)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOBQTLPAISQGD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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